molecular formula C12H19NO4 B15051433 (1R,3R,5R)-2-[(tert-butoxy)carbonyl]-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

(1R,3R,5R)-2-[(tert-butoxy)carbonyl]-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No.: B15051433
M. Wt: 241.28 g/mol
InChI Key: ITNAYTUVWAOJPY-RWYTXXIDSA-N
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Description

(1R,3R,5R)-2-[(tert-butoxy)carbonyl]-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is a complex organic compound that belongs to the class of azabicyclo compounds. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and a tert-butoxycarbonyl (Boc) protecting group. The presence of the Boc group makes it a valuable intermediate in organic synthesis, particularly in the preparation of peptides and other nitrogen-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R,5R)-2-[(tert-butoxy)carbonyl]-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid typically involves the following steps:

    Formation of the bicyclic core: The bicyclic core can be synthesized through a involving a suitable diene and dienophile.

    Introduction of the Boc group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be used to remove the Boc protecting group, typically using reagents like trifluoroacetic acid (TFA).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Removal of the Boc group to yield the free amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(1R,3R,5R)-2-[(tert-butoxy)carbonyl]-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Serves as a building block for the synthesis of biologically active compounds.

    Medicine: Potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1R,3R,5R)-2-[(tert-butoxy)carbonyl]-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other sites. Upon deprotection, the free amine can interact with biological targets, potentially modulating enzyme activity or receptor binding.

Comparison with Similar Compounds

    (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid: Lacks the Boc protecting group, making it more reactive.

    (1R,3R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid: Similar structure but different stereochemistry.

Uniqueness: The presence of the Boc group in (1R,3R,5R)-2-[(tert-butoxy)carbonyl]-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid provides unique reactivity and stability, making it a valuable intermediate in organic synthesis. Its bicyclic structure also imparts rigidity, which can be advantageous in the design of bioactive molecules.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

(1R,3R,5R)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7(9(14)15)5-12(4)6-8(12)13/h7-8H,5-6H2,1-4H3,(H,14,15)/t7-,8-,12+/m1/s1

InChI Key

ITNAYTUVWAOJPY-RWYTXXIDSA-N

Isomeric SMILES

C[C@@]12C[C@@H](N([C@@H]1C2)C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC12CC(N(C1C2)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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